Cas no 2411201-11-9 (benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate)

Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate is a specialized fluorosulfonylated spirocyclic compound with applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a diazaspiro core and a reactive fluorosulfonyl group, makes it a valuable intermediate for constructing complex heterocycles or introducing sulfonyl fluoride functionalities. The benzyl carboxylate moiety enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in click chemistry, proteomics, and covalent inhibitor development due to its selective reactivity with nucleophiles. Its spirocyclic framework also contributes to conformational rigidity, which can be leveraged in drug design to improve target binding and metabolic stability.
benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate structure
2411201-11-9 structure
Product Name:benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate
CAS No:2411201-11-9
MF:C15H19FN2O4S
MW:342.385766267776
CID:5379837
PubChem ID:146102704
Update Time:2025-06-11

benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Phenylmethyl 1-(fluorosulfonyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate
    • benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate
    • Inchi: 1S/C15H19FN2O4S/c16-23(20,21)18-11-8-15(18)6-9-17(10-7-15)14(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2
    • InChI Key: ZZHIKDHKZDGATC-UHFFFAOYSA-N
    • SMILES: N1(S(F)(=O)=O)C2(CCN(C(OCC3=CC=CC=C3)=O)CC2)CC1

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 495.1±55.0 °C(Predicted)
  • pka: -0.89±0.20(Predicted)

benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate Pricemore >>

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Additional information on benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate

Professional Introduction to Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate (CAS No. 2411201-11-9)

Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate, with the CAS number 2411201-11-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic azasulfonamides, which are known for their unique structural features and potential biological activities. The presence of a fluorosulfonyl group and a spirocyclic framework makes this molecule particularly intriguing for researchers exploring novel pharmacophores.

The chemical structure of Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate consists of a spirocyclic core formed by the fusion of a nonane ring with an azaspirane moiety. The fluorosulfonyl group is attached to the nitrogen atom of the azaspirane ring, while a benzyl ester group is located at the carboxylate position on the nonane ring. This arrangement imparts specific electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The spirocyclic core in Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate is particularly noteworthy because it can adopt multiple conformations, which may facilitate interactions with biological macromolecules. Additionally, the introduction of fluorine atoms into pharmaceutical molecules is often associated with improved metabolic stability and bioavailability.

The fluorosulfonyl group in this compound is a key feature that contributes to its potential biological activity. Fluorosulfonyl groups are known to be highly electrophilic and can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. These properties make Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate a versatile intermediate in organic synthesis and a promising candidate for further derivatization.

Recent studies have highlighted the importance of spirocyclic azasulfonamides in medicinal chemistry. For instance, derivatives of this class have shown promise as inhibitors of enzymes involved in inflammatory pathways. The unique structural motif of Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate suggests that it may exhibit similar inhibitory activity, making it an attractive candidate for further investigation.

The benzyl ester group in the molecule can be easily modified through hydrolysis or transesterification reactions, allowing for the exploration of different functional groups without altering the core spirocyclic structure. This flexibility makes Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate a valuable building block for synthesizing novel compounds with tailored biological properties.

In conclusion, Benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate (CAS No. 2411201-11-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the spirocyclic core and the presence of a fluorosulfonyl group, make it an ideal candidate for further exploration in drug discovery and development. As research in this area continues to advance, compounds like this are likely to play a crucial role in the development of new therapeutic agents.

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